1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane
Overview
Description
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane is a chemical compound with the molecular formula C6H8N2S4. It is characterized by the presence of two thiazole rings connected by a disulfide bond. Thiazole derivatives are known for their wide range of biological and medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane can be synthesized through the homocoupling of sodium arenesulfinates. This method involves the use of sodium sulfinates as sulfur donors, which are coupled under specific reaction conditions to form the disulfide bond . The reaction typically requires a catalyst such as palladium acetate (Pd(OAc)2) or a reductive system like iron and hydrochloric acid (Fe/HCl) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar homocoupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials
Mechanism of Action
The mechanism of action of 1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane involves its interaction with biological molecules through its disulfide bond and thiazole rings. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The thiazole rings can interact with various molecular targets, including enzymes and receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-benzothiazolyl)disulfide: Similar structure with benzothiazole rings instead of thiazole rings.
2,2’-Dithiobis(benzothiazole): Another disulfide compound with benzothiazole rings.
Uniqueness
1,2-Bis(4,5-dihydrothiazol-2-yl)disulfane is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-yldisulfanyl)-4,5-dihydro-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAYIXPOTUHKPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SSC2=NCCS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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